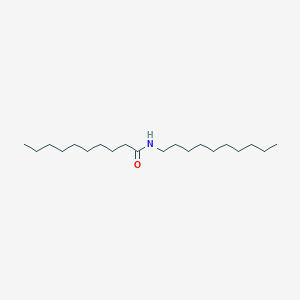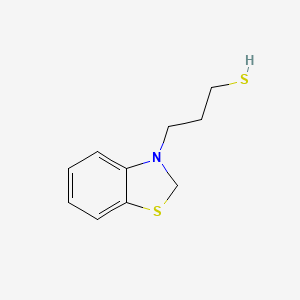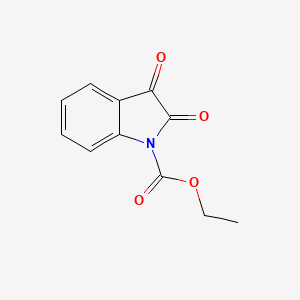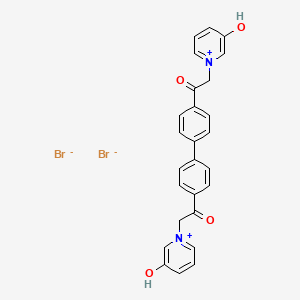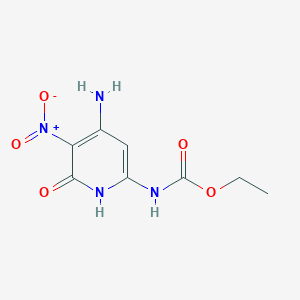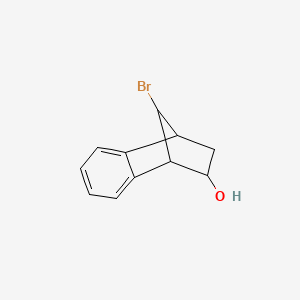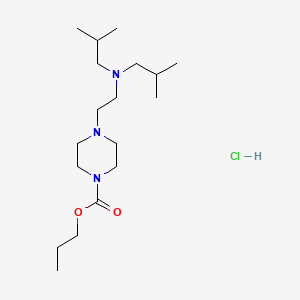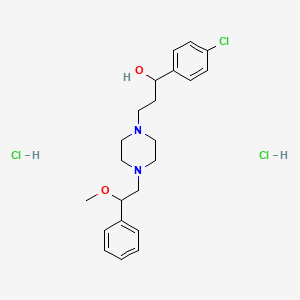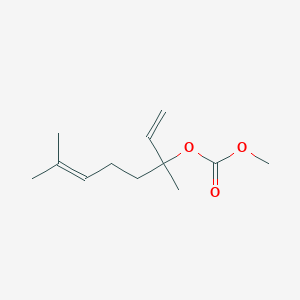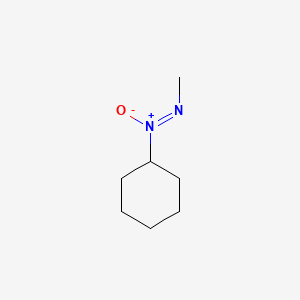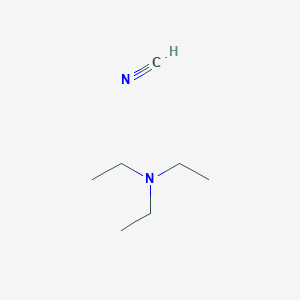
Hydrocyanic acid--N,N-diethylethanamine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrocyanic acid–N,N-diethylethanamine (1/1) is a compound formed by the combination of hydrocyanic acid (HCN) and N,N-diethylethanamine. . The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Hydrocyanic acid–N,N-diethylethanamine (1/1) involves the reaction of hydrocyanic acid with N,N-diethylethanamine. This reaction can be carried out under controlled conditions to ensure the safe handling of hydrocyanic acid, which is highly toxic. The reaction typically involves mixing equimolar amounts of hydrocyanic acid and N,N-diethylethanamine in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of Hydrocyanic acid–N,N-diethylethanamine (1/1) follows similar principles but on a larger scale. The process involves the careful handling and storage of hydrocyanic acid and N,N-diethylethanamine, with appropriate safety measures in place to prevent exposure to toxic fumes. The reaction is conducted in a controlled environment, often using automated systems to ensure precision and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrocyanic acid–N,N-diethylethanamine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure and properties of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving Hydrocyanic acid–N,N-diethylethanamine (1/1) include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyanate derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Hydrocyanic acid–N,N-diethylethanamine (1/1) has several scientific research applications:
Wirkmechanismus
The mechanism of action of Hydrocyanic acid–N,N-diethylethanamine (1/1) involves its interaction with molecular targets such as enzymes and proteins. Hydrocyanic acid inhibits cytochrome c oxidase, a key enzyme in the electron transport chain, leading to cellular respiration disruption . N,N-diethylethanamine acts as a base and can participate in proton transfer reactions, influencing the compound’s overall reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrogen cyanide: A highly toxic and flammable compound with similar properties to hydrocyanic acid.
Triethylamine: A tertiary amine with a strong odor, used in various chemical reactions.
Diethylamine: A secondary amine with similar reactivity to N,N-diethylethanamine.
Uniqueness
Hydrocyanic acid–N,N-diethylethanamine (1/1) is unique due to its combination of hydrocyanic acid and N,N-diethylethanamine, resulting in distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
28871-28-5 |
|---|---|
Molekularformel |
C7H16N2 |
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
N,N-diethylethanamine;formonitrile |
InChI |
InChI=1S/C6H15N.CHN/c1-4-7(5-2)6-3;1-2/h4-6H2,1-3H3;1H |
InChI-Schlüssel |
VDWYLBJLURMZPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
